5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
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Description
The compound 5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic molecule that features a phthalazine core substituted with a 4-fluorophenylamino group, a hydroxyethyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.
Introduction of the 4-Fluorophenylamino Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with an amine group, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide or a similar reagent under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions,
Properties
Molecular Formula |
C23H21FN4O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-[4-(4-fluoroanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21FN4O3S/c1-15-6-7-16(14-21(15)32(30,31)25-12-13-29)22-19-4-2-3-5-20(19)23(28-27-22)26-18-10-8-17(24)9-11-18/h2-11,14,25,29H,12-13H2,1H3,(H,26,28) |
InChI Key |
IEUSHOFJHBEQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)S(=O)(=O)NCCO |
Origin of Product |
United States |
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